molecular formula C10H21Cl2N3O2 B2703734 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride CAS No. 2095408-91-4

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride

Cat. No.: B2703734
CAS No.: 2095408-91-4
M. Wt: 286.2
InChI Key: LVNUTSOUOGYJLY-UHFFFAOYSA-N
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Description

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride (CAS 2095408-91-4) is a synthetic organic compound with the molecular formula C₁₀H₂₁Cl₂N₃O₂ and a molecular weight of 286.2 g/mol . Its structure features a pyrrolidine-2,5-dione core (a cyclic diketone) linked to a methyl(2-aminopropyl)aminoethyl substituent, with two hydrochloride salts enhancing its stability and solubility in aqueous environments. This compound is cataloged as a life science reagent by American Elements, where it is utilized in research applications requiring high-purity biochemical intermediates .

Properties

IUPAC Name

1-[2-[2-aminopropyl(methyl)amino]ethyl]pyrrolidine-2,5-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2ClH/c1-8(11)7-12(2)5-6-13-9(14)3-4-10(13)15;;/h8H,3-7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUTSOUOGYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CCN1C(=O)CCC1=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of 2-(2-aminopropyl)(methyl)amine with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of pyrrolidine derivatives with specific amines. Research has shown that derivatives of pyrrolidine compounds exhibit diverse biological activities, including anticonvulsant and neuroprotective effects.

Pharmacological Applications

  • Neuropharmacology :
    • Studies indicate that pyrrolidine derivatives can modulate neurotransmitter systems. For instance, compounds similar to 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione have been evaluated for their potential in treating neurological disorders such as epilepsy and anxiety disorders due to their ability to influence GABAergic transmission .
  • Anticonvulsant Activity :
    • Research has demonstrated that certain pyrrolidine derivatives possess anticonvulsant properties. A study highlighted that modifications in the chemical structure can enhance the efficacy of these compounds against seizures .
  • Potential Antidepressant Effects :
    • Some studies suggest that compounds with a similar structure may exhibit antidepressant-like effects in animal models, possibly through interactions with serotonin receptors .
  • Cancer Research :
    • Emerging research indicates that pyrrolidine-based compounds may have anticancer properties. They are being investigated for their ability to inhibit tumor growth and metastasis in various cancer cell lines .

Case Study 1: Anticonvulsant Properties

A recent study focused on synthesizing a series of pyrrolidine derivatives, including this compound. The results showed that several analogs exhibited significant anticonvulsant activity in rodent models, suggesting potential clinical applications in epilepsy treatment .

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The study concluded that these compounds could protect neurons from apoptosis through antioxidant mechanisms, highlighting their potential in neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Aminoethyl)maleimide Hydrochloride (CAS 134272-64-3)

  • Molecular Formula : C₆H₁₀ClN₂O₂
  • Molecular Weight : 194.6 g/mol
  • Structure: A pyrrolidine-2,5-dione core substituted with a 2-aminoethyl group and a single hydrochloride salt.
  • Key Differences: Lacks the methyl(2-aminopropyl)aminoethyl side chain present in the target compound. Reduced molecular weight and simpler substituent profile may limit its binding specificity compared to the target compound .

1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione Dihydrochloride

  • Molecular Formula : C₈H₁₃Cl₂N₃O
  • Molecular Weight : 224.13 g/mol (unclear due to incomplete CAS data in )
  • Structure : Pyrrolidine-2,5-dione fused with a 2-propylpyrimidin-5-yl group and two hydrochloride salts.
  • Absence of the flexible aminoethyl chain reduces its utility in applications requiring covalent bonding (e.g., protein conjugation) .

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride (CAS 25660-19-9)

  • Molecular Formula : C₆H₁₁ClN₂O₂
  • Molecular Weight : 142.16 g/mol (excluding HCl contribution; likely a typographical error in )
  • Structure: Pyrrolidine-2,5-dione with a 2-aminoethyl group and one hydrochloride salt.
  • Key Differences: Shorter alkyl chain and single HCl salt result in lower solubility and stability compared to the dihydrochloride form of the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Salt Form
Target Compound C₁₀H₂₁Cl₂N₃O₂ 286.2 2095408-91-4 Methyl(2-aminopropyl)aminoethyl Dihydrochloride
N-(2-Aminoethyl)maleimide HCl C₆H₁₀ClN₂O₂ 194.6 134272-64-3 2-Aminoethyl Hydrochloride
1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione HCl C₈H₁₃Cl₂N₃O 224.13 N/A 2-Propylpyrimidin-5-yl Dihydrochloride
1-(2-Aminoethyl)pyrrolidine-2,5-dione HCl C₆H₁₁ClN₂O₂ 142.16* 25660-19-9 2-Aminoethyl Hydrochloride

*Note: Molecular weight for ’s compound may exclude HCl contribution, leading to discrepancies.

Functional and Application Insights

  • Target Compound: Likely used in covalent modification of biomolecules (e.g., proteins) due to its reactive maleimide-like core and extended aminoalkyl side chain, which facilitates targeted delivery .
  • Aromatic Derivatives (): Potential applications in kinase inhibition or nucleic acid interactions due to pyrimidine’s planar structure .

Biological Activity

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride is a compound that belongs to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a 2,5-dione functional group and an aminoalkyl substituent. Its molecular formula is C7H12N2O2C_7H_{12}N_2O_2, and it has been identified with the CID number 16783714 in chemical databases . The presence of the amino group suggests potential interactions with biological targets such as receptors or enzymes.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against A549 lung adenocarcinoma cells, indicating potential applications in cancer therapy .
  • Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial activity. Studies on related pyrrolidine derivatives have reported effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Inhibition : Certain pyrrolidine derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Compounds have been shown to trigger apoptosis through mitochondrial pathways, which may involve the release of cytochrome c and activation of caspases.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

A study investigating the anticancer properties of various 5-oxopyrrolidine derivatives revealed that compounds with specific structural features exhibited enhanced activity against A549 cells. For example:

  • Compound 21 , which contains nitrothiophene substituents, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of pyrrolidine derivatives showed promising results against resistant bacterial strains:

  • The tested compounds were effective against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Pyrrolidine Derivatives

CompoundActivity TypeTarget Cells/PathogensEfficacy
Compound 21AnticancerA549 (lung adenocarcinoma)High
Compound XAntimicrobialMRSA (multidrug-resistant Staphylococcus aureus)Moderate
Compound YAnticancerHSAEC-1 KT (non-cancerous cells)Low

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride?

Methodological Answer: A common approach involves multi-step nucleophilic substitution and amine alkylation. For example:

React pyrrolidine-2,5-dione with a bromoethylamine derivative to introduce the ethylamino side chain.

Perform methylamination via reductive alkylation using formaldehyde and sodium cyanoborohydride.

Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether, followed by recrystallization (ethanol/ether) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and amine functional groups .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Purity >98% is typical for research-grade material .
  • Elemental Analysis: Verify Cl⁻ content (theoretical ~25.9%) via combustion analysis .

Q. What solvent systems are optimal for solubility testing of this compound?

Methodological Answer:

  • Primary solvents: Water (freely soluble due to dihydrochloride salt), methanol, and DMSO.
  • Procedure: Prepare saturated solutions at 25°C, filter through 0.22 µm membranes, and quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λ = 210–230 nm) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., amine deprotonation vs. nucleophilic attack).
  • Computational Modeling: Apply density functional theory (DFT) to map transition states and energy barriers (e.g., B3LYP/6-31G* level) .
  • In Situ Spectroscopy: Use FTIR or Raman to monitor intermediate formation in real time .

Q. What computational strategies are effective for optimizing reaction pathways involving this compound?

Methodological Answer:

  • Reaction Path Search: Utilize the Artificial Force Induced Reaction (AFIR) method to explore possible intermediates and pathways.
  • Machine Learning: Train models on quantum chemical datasets (e.g., activation energies, bond orders) to predict optimal conditions (temperature, solvent polarity) .

Q. How can researchers profile and quantify impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF mass spectrometer with electrospray ionization (ESI+) to detect trace impurities (e.g., unreacted intermediates, hydrolysis byproducts).
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

Q. What methodologies are recommended for stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze monthly for degradation (HPLC).
  • Lyophilization: Improve long-term stability by freeze-drying and storing under argon .

Q. How can reactor design principles improve scalability for this compound’s synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Optimize residence time and mixing efficiency to minimize side reactions (e.g., using Corning Advanced-Flow™ reactors).
  • Scale-Up Criteria: Maintain geometric similarity (e.g., impeller tip speed, Reynolds number) during batch-to-pilot transitions .

Q. How should researchers address contradictory data in reaction yield optimization?

Methodological Answer:

  • Design of Experiments (DoE): Use a fractional factorial design to identify critical variables (e.g., temperature, catalyst loading).
  • ANOVA Analysis: Statistically validate factors contributing to yield variability (p < 0.05) .

Q. What advanced process control strategies are applicable to its manufacturing?

Methodological Answer:

  • PAT (Process Analytical Technology): Implement inline NIR probes to monitor reaction progress (e.g., amine conversion).
  • Model Predictive Control (MPC): Use dynamic models to adjust parameters (pH, flow rate) in real time .

Q. What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

  • MTT Assay: Assess cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ determination).
  • hERG Channel Inhibition: Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

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